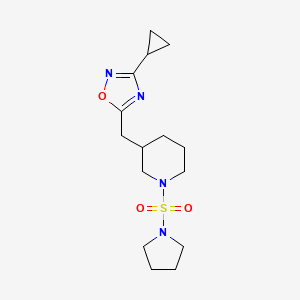![molecular formula C19H14N4O3S B2513639 3-méthyl-6-(3-nitrophényl)-N-phénylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-82-1](/img/structure/B2513639.png)
3-méthyl-6-(3-nitrophényl)-N-phénylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been achieved through various methods . One such method involves a catalyst-free microwave-assisted procedure in green media . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of “3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core . This core is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Applications antimicrobiennes
Les thiazoles se retrouvent dans de nombreux composés biologiquement actifs puissants, tels que la sulfathiazole, qui est un médicament antimicrobien . Cela suggère que les dérivés thiazoliques pourraient potentiellement être utilisés dans le développement de nouveaux agents antimicrobiens.
Applications antirétrovirales
Les dérivés thiazoliques se retrouvent également dans les médicaments antirétroviraux comme la Ritonavir . Cela indique qu'ils pourraient être utilisés dans le traitement des infections rétrovirales, telles que le VIH.
Applications antifongiques
Le composé Abafungin est un exemple de dérivé thiazolique présentant des propriétés antifongiques . Cela suggère que les dérivés thiazoliques pourraient être utilisés dans le développement de médicaments antifongiques.
Applications anticancéreuses
Les dérivés thiazoliques se sont avérés avoir des propriétés anticancéreuses. Par exemple, la Tiazofurine est un dérivé thiazolique utilisé dans le traitement du cancer . Cela suggère que les dérivés thiazoliques pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Applications anti-inflammatoires et analgésiques
Les dérivés thiazoliques ont montré des activités anti-inflammatoires et analgésiques . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques.
Applications antioxydantes
Les dérivés thiazoliques ont démontré des activités antioxydantes . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux agents antioxydants.
Applications neuroprotectrices
Les dérivés thiazoliques ont montré des effets neuroprotecteurs . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments neuroprotecteurs.
Applications industrielles
En plus de leurs applications biologiques, les dérivés thiazoliques ont de larges applications dans différents domaines, tels que les produits agrochimiques, industriels et les sensibilisateurs photographiques . Cela suggère qu'ils pourraient potentiellement être utilisés dans diverses applications industrielles.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole, a core structure in the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .
Action Environment
Analyse Biochimique
Biochemical Properties
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and pantothenate synthetase is characterized by binding interactions that inhibit the enzyme’s activity, thereby affecting the metabolic pathways of the bacterium .
Cellular Effects
The effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Mycobacterium tuberculosis, it selectively inhibits the growth of the bacterium by targeting specific enzymes without affecting non-tuberculous mycobacteria . This selective inhibition suggests that 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be used to develop targeted therapies with minimal off-target effects.
Molecular Mechanism
At the molecular level, 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and thereby disrupting the biosynthesis of coenzyme A . This inhibition leads to a cascade of effects that ultimately result in the suppression of bacterial growth. Additionally, molecular docking studies have shown that the binding pattern of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is stable, further supporting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting that it could be effective in long-term treatments .
Dosage Effects in Animal Models
The effects of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound is effective without causing toxicity. At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes such as pantothenate synthetase . This inhibition disrupts the normal metabolic processes, leading to a reduction in the biosynthesis of essential biomolecules.
Transport and Distribution
The transport and distribution of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting bacterial growth.
Propriétés
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOHNAWIWNDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)


![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2513569.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2513571.png)


![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)
![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)